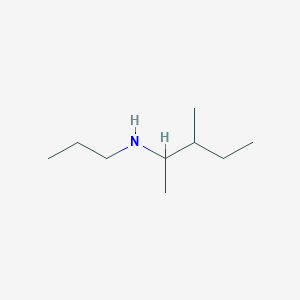

(3-Methylpentan-2-yl)(propyl)amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H21N |

|---|---|

Molecular Weight |

143.27 g/mol |

IUPAC Name |

3-methyl-N-propylpentan-2-amine |

InChI |

InChI=1S/C9H21N/c1-5-7-10-9(4)8(3)6-2/h8-10H,5-7H2,1-4H3 |

InChI Key |

XIGAQVHJQKWWCO-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(C)C(C)CC |

Origin of Product |

United States |

Stereoselective Synthesis Methodologies for 3 Methylpentan 2 Yl Propyl Amine

Established Methods for Secondary Amine Synthesis: An Academic Perspective

Traditional methods for synthesizing secondary amines often provide a foundational understanding of the bond-forming reactions involved. While sometimes lacking in stereoselectivity, they remain relevant from an academic standpoint and as starting points for more refined, modern techniques.

Reductive Amination Strategies and Their Stereochemical Implications

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced. masterorganicchemistry.com For the synthesis of (3-Methylpentan-2-yl)(propyl)amine, this would involve the reaction of 3-methyl-2-pentanone (B1360105) with propylamine (B44156).

The stereochemical outcome of this reaction is highly dependent on the nature of the reducing agent and the reaction conditions. Traditional reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the imine intermediate, but often lead to a racemic or diastereomeric mixture of the final amine. masterorganicchemistry.com The lack of inherent stereocontrol in this classical approach necessitates the use of chiral auxiliaries or catalysts to induce asymmetry. The stereochemistry of the final product is determined during the reduction of the C=N double bond of the intermediate imine. Without a chiral influence, the hydride can attack from either face of the imine with roughly equal probability, leading to a mixture of stereoisomers.

| Reactants | Intermediate | Reducing Agent | Stereochemical Outcome |

| 3-Methyl-2-pentanone + Propylamine | N-propyl-3-methylpentan-2-imine | Sodium Borohydride (NaBH₄) | Racemic mixture of (R/S)-(3-Methylpentan-2-yl)(propyl)amine |

Nucleophilic Substitution Approaches to Chiral Amine Scaffolds

Nucleophilic substitution offers another classical route to secondary amines. This approach typically involves the reaction of a primary amine with an alkyl halide. libretexts.org In the context of synthesizing this compound, this could involve the reaction of propylamine with 2-halo-3-methylpentane or the reaction of 3-methyl-2-pentylamine with a propyl halide.

A significant drawback of this method is the potential for multiple alkylations, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. chemguide.co.uk From a stereochemical perspective, if a racemic alkyl halide is used, the product will also be racemic. To achieve a stereoselective synthesis via this route, one must start with an enantiomerically pure alkyl halide or amine. The substitution reaction itself, if it proceeds via an SN2 mechanism, will result in an inversion of stereochemistry at the chiral center. However, competing elimination reactions can also be a significant issue, especially with sterically hindered substrates. libretexts.org

Advanced Asymmetric Synthetic Routes to Chiral Secondary Amines

Modern synthetic chemistry has seen the development of powerful asymmetric methods that allow for the highly selective synthesis of chiral amines. These advanced strategies often employ chiral catalysts to control the stereochemical outcome of the reaction.

Transition Metal-Catalyzed Asymmetric Hydrogenation and C-N Bond Forming Reactions

Transition metal catalysis has revolutionized the synthesis of chiral amines. acs.org Asymmetric hydrogenation of imines, catalyzed by transition metal complexes containing chiral ligands, is a highly effective method for producing enantiomerically enriched amines. acs.orgrsc.org For the synthesis of this compound, the imine formed from 3-methyl-2-pentanone and propylamine can be hydrogenated in the presence of a chiral iridium or rhodium catalyst. acs.orgacs.org The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the imine, resulting in a high degree of enantioselectivity.

Recent advancements have also focused on the direct, deaminative coupling of primary amines catalyzed by ruthenium complexes, offering an alternative route to unsymmetrical secondary amines. nih.gov Furthermore, nickel-catalyzed enantioconvergent substitution reactions provide a method for synthesizing chiral amines from racemic starting materials. nih.gov

| Catalyst System | Reaction Type | Key Features | Potential Application |

| [Ir(diene)Cl]₂ / Chiral Phosphine Ligand | Asymmetric Hydrogenation | High enantioselectivity for N-alkyl ketimines. acs.org | Reduction of N-propyl-3-methylpentan-2-imine |

| Ru-H complex / Catechol ligand | Deaminative Coupling | Direct coupling of two different primary amines. nih.gov | Coupling of 3-methyl-2-pentylamine and propylamine |

| NiCl₂ / Chiral Ligand | Enantioconvergent Substitution | Utilizes racemic starting materials to produce a single enantiomer of the product. nih.gov | Reaction of racemic 2-halo-3-methylpentane with propylamine |

Organocatalytic Strategies for Enantioselective Amine Synthesis

Organocatalysis, which utilizes small, chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.orgacs.org Chiral amines, such as proline and its derivatives, can catalyze the formation of chiral secondary amines through various mechanisms. youtube.comyoutube.com One common strategy involves the formation of a chiral enamine intermediate from the reaction of a ketone with the organocatalyst. rsc.org This enamine then reacts with an electrophile, and the catalyst is regenerated in the final step.

For the synthesis of this compound, an organocatalytic approach could involve the reaction of 3-methyl-2-pentanone with a chiral primary amine catalyst to form a chiral imine, which is then reduced. Alternatively, a chiral phosphoric acid or a bifunctional thiourea (B124793) catalyst could be employed to control the stereoselectivity of the reductive amination process. rsc.orgmdpi.com These catalysts often operate through a network of hydrogen bonds, which organize the substrates in a chiral pocket, leading to high levels of stereocontrol.

Photocatalytic Approaches to Chiral Secondary Amines

Photocatalysis has recently gained prominence as a mild and efficient method for forging chemical bonds. nih.gov In the context of chiral amine synthesis, visible-light-mediated photoredox catalysis can be combined with other catalytic modes to achieve stereocontrol. nih.gov For instance, a photocatalyst can be used to generate a radical intermediate, which is then intercepted by a substrate that has been activated by a chiral catalyst. acs.org

One potential photocatalytic route to this compound could involve the generation of an α-amino radical from a precursor, followed by its stereoselective addition to an acceptor molecule. nih.gov Another approach involves the dual catalysis of a photocatalyst and a chiral nickel complex for the asymmetric carbonylative coupling of alkyl halides with amines. acs.org The development of chiral photocatalysts that can directly induce asymmetry in photochemical reactions is also an active area of research. nih.gov

Novel Self-Limiting Alkylation Methodologies for Selective Secondary Amine Formation

The direct alkylation of primary amines is a classical method for the synthesis of secondary amines. However, this approach is often plagued by a lack of selectivity, leading to the formation of tertiary amines and quaternary ammonium salts as byproducts. wikipedia.orgmasterorganicchemistry.com This overalkylation arises because the newly formed secondary amine is often more nucleophilic than the starting primary amine. To circumvent this issue, novel self-limiting alkylation methodologies have been developed.

One promising strategy involves the use of specialized reagents that, after the initial alkylation, form a less reactive intermediate, thus preventing further reaction. While specific studies on the self-limiting alkylation to produce this compound are not extensively documented, analogous systems provide a proof of concept. For instance, the use of bulky protecting groups on the primary amine that are cleaved post-alkylation can sterically hinder a second alkylation event.

Another innovative approach is the use of catalysts that selectively promote mono-alkylation. For example, certain heterogeneous catalysts have shown selectivity in the N-alkylation of amines. While direct experimental data for the N-propylation of 3-methylpentan-2-amine (B1274118) is scarce, related alkylations of primary amines with alkyl halides under catalyzed conditions offer a template for potential reaction conditions.

| Catalyst | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield of Secondary Amine (%) | Reference |

| None | Propyl bromide | K2CO3 | Acetonitrile | 80 | Mixture of products | sciencemadness.org |

| Cu-Zr BNPs | Dimethyl carbonate | None | None | 180 | Up to 91% (N-methylation) | nih.gov |

Table 1: Representative Conditions for N-Alkylation of Primary Amines. The data for the Cu-Zr bimetallic nanoparticles (BNPs) pertains to N-methylation with dimethyl carbonate, but illustrates a modern catalytic approach to selective alkylation.

Synthetic Strategies for Enantiomerically Enriched this compound Precursors

A critical aspect of the stereoselective synthesis of the target amine is the availability of enantiomerically pure precursors, namely (2S,3R)- or (2R,3S)-3-methylpentan-2-amine, or the corresponding chiral ketone, 3-methyl-2-pentanone. Biocatalysis has emerged as a powerful tool for the synthesis of such chiral building blocks with high enantiomeric excess (ee). nih.govhims-biocat.eu

Reductive Amination of 3-Methyl-2-pentanone:

A highly effective and atom-economical method for the synthesis of this compound is the reductive amination of 3-methyl-2-pentanone with propylamine. sigmaaldrich.com This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. The stereochemical outcome of this reaction can be controlled by using a chiral reducing agent or, more elegantly, through biocatalysis.

Transaminases (TAs) and amine dehydrogenases (AmDHs) are classes of enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high stereoselectivity. nih.govnih.govrsc.org These enzymatic reactions are typically performed in aqueous media under mild conditions, making them environmentally benign alternatives to traditional chemical methods.

For the synthesis of an enantiomerically enriched precursor, 3-methyl-2-pentanone could be subjected to amination using an engineered transaminase. While specific data for this substrate is limited, studies on similar ketones demonstrate the potential of this approach.

| Enzyme Type | Substrate | Amine Donor | pH | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

| (R)-Transaminase | Bicyclic 2-ketotetralin | n-Propylamine | 9.5 | 30 | 92 | >99 (for S-amine) | nih.gov |

| Transaminase | Various ketones | Isopropylamine | 7.5 | 30 | >95 | >99 | nih.gov |

Table 2: Biocatalytic Asymmetric Synthesis of Chiral Amines from Prochiral Ketones. The data for the bicyclic ketone illustrates the use of n-propylamine as the amine donor in a transaminase-catalyzed reaction.

Enzymatic Resolution of Racemic 3-Methylpentan-2-amine:

An alternative strategy to obtain an enantiomerically pure precursor is the kinetic resolution of racemic 3-methylpentan-2-amine. researchgate.net This can be achieved using enzymes such as lipases or proteases that selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer and the acylated product. For instance, enzymatic resolution using a protease like Protamex has been successfully applied to resolve racemic arylalanines, achieving excellent enantiomeric excess. nih.gov A similar strategy could be envisioned for the resolution of racemic 3-methylpentan-2-amine.

| Enzyme | Racemic Amine | Acylating Agent | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) of Unreacted Amine | Reference |

| Protamex | N-acetamido-alanine esters | - | Water | ~50 | >99 | nih.gov |

| Amine Dehydrogenase | rac-2-aminoheptane | - | Buffer | ~50 | >99 (S)-amine | researchgate.net |

Table 3: Examples of Enzymatic Resolution of Racemic Amines. These examples showcase the high enantioselectivity achievable through enzymatic kinetic resolution.

By employing these advanced synthetic methodologies, the preparation of specific stereoisomers of this compound can be achieved with high fidelity. The choice between a self-limiting alkylation approach or a strategy involving enantiomerically pure precursors will depend on factors such as substrate availability, desired stereoisomer, and scalability of the process. The continued development of novel catalysts and biocatalytic systems will undoubtedly further refine the synthesis of this and other structurally complex chiral amines.

Chirality and Stereochemical Analysis of 3 Methylpentan 2 Yl Propyl Amine

Determination of Enantiomeric Purity in Chiral Secondary Amines

The quantification of the relative amounts of each enantiomer in a mixture, known as enantiomeric purity or enantiomeric excess (ee), is a fundamental aspect of chiral analysis. For chiral secondary amines like (3-Methylpentan-2-yl)(propyl)amine, several sophisticated techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopic Methods Utilizing Chiral Solvating Agents (e.g., BINOL Derivatives, MTPA)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining enantiomeric purity. Enantiomers are chemically identical and thus indistinguishable in an achiral solvent. However, the addition of a chiral solvating agent (CSA) can induce diastereomeric interactions, leading to separate, distinguishable signals for each enantiomer in the NMR spectrum. bldpharm.com

Chiral solvating agents, such as derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL) and Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), are frequently used for the analysis of chiral amines. semmelweis.huresearchgate.net These agents form transient diastereomeric complexes with the enantiomers of the secondary amine through non-covalent interactions like hydrogen bonding and dipole-dipole interactions. The different spatial arrangements of these complexes result in distinct chemical shifts for the corresponding protons of each enantiomer. nih.govchembk.com

The general procedure involves dissolving the amine sample in a suitable deuterated solvent, such as chloroform-d, and adding a molar equivalent of the chiral solvating agent. semmelweis.hu The ¹H NMR spectrum is then recorded, and the integration of the well-resolved signals corresponding to each enantiomer allows for the calculation of the enantiomeric excess. For instance, the methine proton adjacent to the nitrogen in each enantiomer of this compound would be expected to exhibit different chemical shifts in the presence of a CSA.

Table 1: Common Chiral Solvating Agents for NMR Analysis of Amines

| Chiral Solvating Agent (CSA) | Typical Application | Principle of Interaction |

| (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) | Primary and secondary amines | Forms diastereomeric hydrogen-bonded complexes. semmelweis.hu |

| (R)- or (S)-α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA) | Alcohols and amines | Forms diastereomeric esters or amides. |

| (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid | Primary and secondary amines | Forms diastereomeric ammonium-carboxylate ion pairs with hydrogen bonding. |

| (R)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate | Primary and secondary amines | Acts as an effective chiral solvating agent for NMR enantiodifferentiation. |

Advanced Chromatographic Techniques for Enantiomer Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of enantiomers, offering high sensitivity and accuracy.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for enantioseparation. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For secondary amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The choice of the mobile phase, typically a mixture of a hydrocarbon solvent like hexane (B92381) and an alcohol modifier like isopropanol, is critical for achieving optimal separation.

Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and using more environmentally benign mobile phases, such as supercritical carbon dioxide. Chiral SFC with packed columns containing CSPs is a widely used technique for the analysis and purification of chiral compounds, including amines.

Gas Chromatography (GC): For volatile amines, chiral GC can be employed. This technique uses a capillary column coated with a chiral stationary phase to separate the enantiomers before they are detected.

Table 2: Comparison of Chromatographic Techniques for Enantiomer Separation

| Technique | Principle | Advantages | Common Applications |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Broad applicability, well-established methods. | Pharmaceutical analysis, quality control. |

| Chiral SFC | Separation using a supercritical fluid mobile phase and a chiral stationary phase. | Fast separations, reduced solvent consumption. | High-throughput screening, preparative separations. |

| Chiral GC | Separation of volatile enantiomers on a chiral capillary column. | High resolution for volatile compounds. | Analysis of essential oils, flavors, and fragrances. |

| Multidimensional Chromatography | Use of two or more independent chromatographic systems. | High peak capacity for complex samples. | Comprehensive analysis of complex mixtures. |

Assignment of Absolute Configuration in Chiral Alkyl Amines

Determining the three-dimensional arrangement of atoms at a chiral center, known as the absolute configuration (R or S), is essential. For chiral alkyl amines, this is often achieved through a combination of experimental and computational methods.

One common approach involves the derivatization of the amine with a chiral derivatizing agent (CDA) of known absolute configuration, such as Mosher's acid (MTPA) or its derivatives. The resulting diastereomeric amides are then analyzed by ¹H NMR spectroscopy. The differences in the chemical shifts of the protons near the newly formed stereocenter can be correlated to the absolute configuration of the original amine based on established empirical models.

For more complex cases or to provide a higher level of confidence, computational methods like Density Functional Theory (DFT) can be used to predict the NMR chemical shifts for the different diastereomers. By comparing the calculated shifts with the experimental data, the absolute configuration can be assigned. X-ray crystallography, when applicable, provides the most definitive assignment of absolute configuration.

Diastereoselective Approaches and Analysis of Diastereomeric Complexes

This compound possesses two chiral centers at the C2 and C3 positions of the 3-methylpentan backbone. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) pair are enantiomers, as are the (2R, 3S) and (2S, 3R) pair. The relationship between any other pairing is diastereomeric.

The synthesis of such compounds can be approached through diastereoselective methods, which aim to preferentially form one diastereomer over the others. nih.gov This can be achieved by using chiral starting materials or chiral auxiliaries that direct the stereochemical outcome of the reaction.

The analysis of the resulting diastereomeric mixture is typically more straightforward than for enantiomers, as diastereomers have different physical properties and can be distinguished by standard analytical techniques like NMR spectroscopy and achiral chromatography without the need for chiral additives. In the ¹H and ¹³C NMR spectra of a diastereomeric mixture, separate signals will be observed for each diastereomer, allowing for their quantification.

Computational and Mechanistic Investigations of 3 Methylpentan 2 Yl Propyl Amine Reactivity

Density Functional Theory (DFT) Studies on Amine Electronic Structure, Reactivity, and Stereoselectivity

Density Functional Theory (DFT) provides profound insights into the electronic properties of molecules, which in turn dictate their reactivity. mpg.de For a secondary amine like (3-Methylpentan-2-yl)(propyl)amine, DFT calculations can be employed to optimize its three-dimensional structure and compute a variety of electronic descriptors. These descriptors help in understanding and predicting the amine's behavior in chemical reactions.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of the amine, a key feature of its nucleophilicity, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT studies. These maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For a secondary amine, the lone pair of electrons on the nitrogen atom typically creates a region of negative electrostatic potential, marking it as the primary site for electrophilic attack.

Furthermore, DFT can be instrumental in studying the stereoselectivity of reactions involving chiral amines. acs.org By modeling the transition states of reactions catalyzed by a chiral amine, it is possible to calculate the activation energies for the formation of different stereoisomers. This allows for the prediction of the enantiomeric excess (ee) of a reaction, providing a theoretical basis for the design of more effective stereoselective catalysts. nih.gov Computational models can reveal that rigidifying the conformation of the chiral amine fragment relative to the reacting radical can lead to a more efficient transfer of chirality. acs.org

Table 1: Theoretical Electronic Properties of a Representative Secondary Amine (Calculated via DFT)

| Property | Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.0 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1.2 D | Indicates overall polarity of the molecule |

| NBO Charge on Nitrogen | -0.6 e | Quantifies the electron density on the nitrogen atom |

Elucidation of Reaction Mechanisms Involving Secondary Amines

Understanding the stepwise process of a chemical reaction, its mechanism, is crucial for controlling reaction outcomes and developing new synthetic methodologies. For secondary amines, a variety of mechanistic pathways are possible, often involving transient intermediates that are difficult to detect experimentally. acs.org

Kinetic studies measure the rate of a chemical reaction and provide valuable information about the reaction mechanism. In amine-mediated processes, the rate can be influenced by several factors, including the concentration of the amine and other reactants, the temperature, and the solvent. uregina.ca For instance, the rate of CO2 absorption into aqueous solutions of blended amines has been studied to determine the reaction rate constants. rsc.org

The reaction order with respect to the amine can indicate its role in the rate-determining step of the reaction. For example, if a reaction is found to be first-order in the amine, it suggests that one molecule of the amine is involved in the slowest step of the reaction. Detailed kinetic analysis can help to distinguish between different proposed mechanisms. acs.org In some cases, mathematical models are developed to simulate the kinetic behavior and compare it with experimental data, providing a more robust understanding of the process. uregina.ca

Table 2: Hypothetical Kinetic Data for an Amine-Mediated Reaction

| [Amine] (mol/L) | [Substrate] (mol/L) | Initial Rate (mol/L·s) |

| 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 0.1 | 0.2 | 3.0 x 10⁻⁵ |

The data suggests the reaction is first-order with respect to both the amine and the substrate.

Many reactions involving secondary amines proceed through highly reactive, short-lived intermediates. A key class of such intermediates is the enamine radical cation, which is formed through a single electron transfer (SET) from an enamine. chinesechemsoc.org Enamines are electron-rich species formed from the reaction of a secondary amine with a carbonyl compound. numberanalytics.com Their oxidation to enamine radical cations is a fundamental step in singly occupied molecular orbital (SOMO) catalysis. chinesechemsoc.orgjiaolei.group

Direct observation of these transient species is challenging but has been achieved using advanced spectroscopic techniques like time-resolved electron paramagnetic resonance (EPR) spectroscopy. chinesechemsoc.orgchemrxiv.org This technique allows for the detection and characterization of species with unpaired electrons, such as radical cations, on a microsecond timescale. jiaolei.group The spectroscopic and kinetic data obtained from time-resolved EPR have provided direct evidence for the existence of enamine radical cations and have allowed for the study of their reactivity. chinesechemsoc.orgchemrxiv.org For example, in reactions with styrene, the enamine radical cation was found to be significantly more reactive than the corresponding α-imino radical. chinesechemsoc.orgjiaolei.group

Table 3: Properties of a Transient Enamine Radical Cation

| Property | Description | Method of Observation |

| Structure | Planar radical cation with the unpaired electron delocalized over the nitrogen and α-carbon atoms. | Time-Resolved EPR |

| Lifetime | Microseconds to milliseconds | Time-Resolved EPR |

| Reactivity | Acts as a key intermediate in photoredox transformations and SOMO catalysis. chinesechemsoc.orgjiaolei.group | Kinetic analysis from Time-Resolved EPR |

Theoretical Modeling of Chirality Transfer and Induction in Amine-Catalyzed Reactions

Chiral amines are widely used as catalysts in asymmetric synthesis to produce enantiomerically enriched products. acs.org Theoretical modeling plays a crucial role in understanding how the chirality of the amine catalyst is transferred to the product. nih.gov

Computational methods, particularly DFT, are used to model the transition states of the enantioselective step of a reaction. acs.org By comparing the energies of the transition states leading to the different enantiomers, it is possible to predict which enantiomer will be formed in excess. These models can account for subtle non-covalent interactions, such as hydrogen bonding and steric repulsion, which are often responsible for the observed stereoselectivity. nih.gov

For example, in the photocatalytic asymmetric synthesis of α-tertiary amines, DFT studies have supported a stereochemical model where an intramolecular hydrogen bond rigidifies the transition state, leading to a more efficient transfer of chirality. acs.org The development of a chiral amine transfer (CAT) reagent, where the stereochemical information and the nitrogen atom are relayed through the reaction of an α-amino radical, is an example of how theoretical insights can guide the design of new synthetic methods. nih.gov

Table 4: Theoretical Prediction of Enantiomeric Excess (ee) for a Chiral Amine-Catalyzed Reaction

| Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio | Predicted ee (%) |

| TS-(R) | 10.2 | 95 | 90 |

| TS-(S) | 11.8 | 5 |

The lower activation energy for the transition state leading to the (R)-product suggests it will be the major product.

Role of 3 Methylpentan 2 Yl Propyl Amine As a Chiral Ligand and Organocatalyst

Design Principles for Chiral Secondary Amine Ligands in Asymmetric Catalysis

The efficacy of a chiral secondary amine as a ligand in asymmetric catalysis is rooted in its ability to create a stereochemically defined environment around a metal center or to form transient chiral intermediates with substrates. Several key design principles govern the utility of these amines:

Steric Hindrance: The steric bulk of the substituents on the nitrogen atom and the chiral backbone is a critical factor. It influences the trajectory of incoming reactants, thereby dictating the stereochemical outcome of the reaction. In (3-Methylpentan-2-yl)(propyl)amine, the 3-methylpentan-2-yl group, with its two stereocenters, provides a distinct and rigid chiral environment. The size and conformation of this group, along with the n-propyl group, would modulate the accessibility of the catalytic site.

Electronic Effects: The electronic properties of the amine and its substituents can impact the reactivity of the catalyst. The electron-donating nature of the alkyl groups in this compound influences the nucleophilicity of the nitrogen atom, which is crucial for its interaction with metal centers or its role in organocatalysis.

Conformational Rigidity: A well-defined and rigid or conformationally restricted structure is often desirable for a chiral ligand. bldpharm.com This rigidity minimizes the number of possible transition states, leading to higher enantioselectivity. The stereocenters in the 3-methylpentan-2-yl fragment contribute to a more predictable three-dimensional structure.

Bifunctionality: Many successful chiral secondary amine catalysts incorporate an additional functional group that can participate in the catalytic cycle, often through hydrogen bonding or as a Brønsted acid/base. bldpharm.comresearchgate.net While this compound itself is a simple secondary amine, its fundamental structure serves as a scaffold upon which other functional groups could be installed to create such bifunctional catalysts. bldpharm.com

Applications in Asymmetric Metal-Catalyzed Transformations

Chiral secondary amines are versatile ligands for a variety of metal-catalyzed asymmetric reactions. Their ability to coordinate with a metal and induce chirality in the resulting complex makes them valuable tools in modern synthetic chemistry.

Enantioselective Carbon-Carbon Bond Formation Reactions (e.g., Conjugate Additions, Alkylations)

Chiral secondary amines, when complexed with metals such as copper or palladium, can effectively catalyze enantioselective conjugate additions. nih.govgoogle.com In these reactions, the chiral ligand environment dictates the facial selectivity of the nucleophilic attack on an α,β-unsaturated system.

For instance, in a copper-catalyzed conjugate addition of a dialkylzinc reagent to an enone, a chiral secondary amine ligand would form a chiral copper complex. This complex then activates the enone and directs the approach of the nucleophile to one of the two enantiotopic faces of the β-carbon, leading to the preferential formation of one enantiomer of the product.

Similarly, in asymmetric alkylations, chiral secondary amine ligands can control the stereochemistry of C-C bond formation. For example, nickel-catalyzed enantioconvergent couplings of α-amino acid derivatives with alkylzinc reagents have been shown to proceed with high enantioselectivity using chiral ligands, leading to the synthesis of enantioenriched protected γ-amino acids and 2-alkylpyrrolidines. nih.gov

A hypothetical application of this compound in a metal-catalyzed conjugate addition is presented in the table below.

| Reaction | Metal Catalyst | Chiral Ligand | Reactants | Potential Product | Expected Outcome |

| Conjugate Addition | Cu(I) salt | This compound | Cyclohexenone, Diethylzinc | (R)- or (S)-3-ethylcyclohexanone | High enantioselectivity due to the chiral environment created by the ligand. |

| Alkylation | NiCl₂ | This compound | Racemic α-phthalimido alkyl chloride, Alkylzinc reagent | Enantioenriched protected dialkyl carbinamine | Enantioconvergent coupling to afford a single enantiomer of the product. nih.gov |

Asymmetric Hydrogenation of Imines and Related Substrates

The asymmetric hydrogenation of imines is a direct and atom-economical method for the synthesis of chiral amines, which are valuable building blocks for pharmaceuticals and other biologically active molecules. Chiral secondary amines can serve as ligands for transition metals like iridium, rhodium, and iron in these transformations.

The mechanism typically involves the formation of a chiral metal-hydride complex that contains the secondary amine ligand. This complex then coordinates to the imine substrate. The chiral environment of the ligand forces the hydride transfer to occur stereoselectively to one face of the C=N double bond, resulting in a chiral amine product with high enantiomeric excess. The success of these reactions often depends on the precise tuning of the steric and electronic properties of the chiral ligand.

The table below illustrates the potential application of this compound in the asymmetric hydrogenation of an imine.

| Reaction | Metal Catalyst | Chiral Ligand | Substrate | Potential Product | Expected Outcome |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ | This compound | N-Aryl imine | Chiral secondary amine | High conversion and enantioselectivity, with the specific stereoisomer determined by the chirality of the ligand. |

Organocatalytic Applications of Chiral Secondary Amines

In organocatalysis, a small organic molecule accelerates a chemical reaction without the involvement of a metal. Chiral secondary amines are prominent organocatalysts that operate through two primary activation modes: enamine and iminium catalysis.

Enamine Catalysis in Stereoselective Organic Synthesis

Enamine catalysis involves the reaction of a chiral secondary amine with a carbonyl compound (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. bldpharm.com This chiral enamine then reacts with an electrophile. The stereochemistry of the product is controlled by the chiral amine, which directs the approach of the electrophile from a less sterically hindered face. Subsequent hydrolysis of the resulting iminium ion regenerates the chiral catalyst and yields the functionalized carbonyl compound. bldpharm.com

This strategy has been widely applied to a range of stereoselective reactions, including α-functionalizations of aldehydes and ketones, and conjugate additions. The steric and electronic properties of the chiral secondary amine are crucial for both the reactivity and the level of stereocontrol.

Iminium Catalysis and Related Activation Modes in Stereoselective Reactions

In contrast to enamine catalysis, iminium catalysis involves the reaction of a chiral secondary amine with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, activating it for nucleophilic attack at the β-position. This activation mode is particularly effective for conjugate addition and cycloaddition reactions.

The chiral amine catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome of the reaction. This strategy has proven to be highly effective and practical for a wide range of transformations.

The table below summarizes the potential of this compound in these two modes of organocatalysis.

| Catalytic Mode | Reactants | Intermediate | Potential Reaction | Expected Outcome |

| Enamine Catalysis | Propanal, Nitro-olefin | Chiral enamine | Asymmetric Michael Addition | High diastereoselectivity and enantioselectivity in the formation of the γ-nitroaldehyde product. |

| Iminium Catalysis | α,β-Unsaturated aldehyde, Diene | Chiral iminium ion | Asymmetric Diels-Alder Reaction | Formation of a chiral cyclohexene (B86901) derivative with high enantioselectivity. |

Advanced Spectroscopic and Analytical Characterization of 3 Methylpentan 2 Yl Propyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.docbrown.infodocbrown.infobldpharm.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. Through the application of high-resolution 1H and 13C NMR, as well as two-dimensional techniques, a complete picture of the atomic connectivity and stereochemical arrangement of (3-Methylpentan-2-yl)(propyl)amine can be constructed.

High-Resolution 1H and 13C NMR Analysis for Proton and Carbon Environments

High-resolution 1H and 13C NMR spectra provide critical information about the electronic environment of each proton and carbon atom within the this compound molecule. The chemical shifts (δ) are influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

In the 1H NMR spectrum, distinct signals are expected for the protons on the propyl group and the 3-methylpentan-2-yl group. The protons on the carbon adjacent to the nitrogen atom (α-protons) will typically appear at a lower field (higher ppm value) due to the deshielding effect of the nitrogen. The splitting patterns of these signals, governed by the n+1 rule, reveal the number of adjacent, non-equivalent protons, thus confirming the connectivity of the carbon skeleton.

The 13C NMR spectrum provides evidence for the number of distinct carbon environments in the molecule. docbrown.info Similar to 1H NMR, the carbon atoms bonded to the nitrogen will be deshielded and resonate at a lower field. docbrown.info The chemical shifts of the various methyl, methylene, and methine carbons provide a fingerprint of the carbon framework.

Expected 1H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| N-H | 0.5 - 2.5 | Broad Singlet | 1H |

| CH-N (pentyl) | 2.5 - 3.0 | Multiplet | 1H |

| CH2-N (propyl) | 2.3 - 2.8 | Triplet | 2H |

| CH-CH3 (pentyl) | 1.5 - 2.0 | Multiplet | 1H |

| CH2-CH3 (pentyl) | 1.2 - 1.6 | Multiplet | 2H |

| CH2-CH3 (propyl) | 1.3 - 1.7 | Sextet | 2H |

| CH3 (on CH-N) | 1.0 - 1.3 | Doublet | 3H |

| CH3 (on CH) | 0.8 - 1.1 | Doublet | 3H |

| CH2-CH3 | 0.8 - 1.1 | Triplet | 3H |

| CH2-CH3 | 0.8 - 1.1 | Triplet | 3H |

Expected 13C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-N (pentyl) | 55 - 65 |

| C-N (propyl) | 45 - 55 |

| CH (pentyl) | 35 - 45 |

| CH2 (pentyl) | 25 - 35 |

| CH2 (propyl) | 20 - 30 |

| CH3 (on C-N) | 15 - 25 |

| CH3 (on CH) | 10 - 20 |

| CH3 (ethyl) | 10 - 15 |

| CH3 (propyl) | 10 - 15 |

Two-Dimensional NMR Techniques for Connectivity and Relative Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments establish longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular structure. For a molecule with chiral centers like this compound, NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the relative stereochemistry by identifying protons that are close in space.

Advanced NMR for Studying Molecular Interactions (e.g., with Chiral Solvating Agents).docbrown.info

The presence of a stereocenter at the C2 position of the 3-methylpentyl group means that this compound can exist as enantiomers. Advanced NMR techniques using chiral solvating agents (CSAs) can be used to distinguish between these enantiomers. koreascience.kr A CSA forms diastereomeric complexes with the enantiomers of the amine, leading to separate NMR signals for each enantiomer. koreascience.kr This separation allows for the determination of enantiomeric excess.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis.bldpharm.com

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

For this compound (C9H21N), the high-resolution mass spectrum would show a molecular ion peak [M]+ corresponding to its exact molecular weight. The presence of a small M+1 peak is expected due to the natural abundance of the 13C isotope.

The fragmentation pattern in the mass spectrum provides a "fingerprint" of the molecule. Common fragmentation pathways for amines include α-cleavage, where the bond adjacent to the nitrogen atom is broken. For this compound, this would lead to characteristic fragment ions. For instance, cleavage of the propyl group would result in a significant peak, as would cleavage at various points along the pentyl chain. The fragmentation of related alkanes like 3-methylpentane (B165638) often shows the loss of ethyl and propyl groups, and similar fragmentation can be expected here. docbrown.info

Expected Fragmentation Pattern for this compound

| m/z | Proposed Fragment Ion | Possible Origin |

| 143 | [C9H21N]+ | Molecular Ion |

| 128 | [C8H18N]+ | Loss of CH3 |

| 114 | [C7H16N]+ | Loss of C2H5 |

| 100 | [C6H14N]+ | Loss of C3H7 (propyl group) |

| 86 | [C5H12N]+ | α-cleavage, loss of C4H9 |

| 72 | [C4H10N]+ | α-cleavage |

| 58 | [C3H8N]+ | α-cleavage |

| 44 | [C2H6N]+ | α-cleavage |

| 30 | [CH4N]+ | Base peak in many simple amines |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification.bldpharm.com

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.).

For this compound, the IR spectrum is expected to show a characteristic N-H stretching vibration for the secondary amine group in the region of 3300-3500 cm-1. C-H stretching vibrations from the alkyl groups will appear just below 3000 cm-1. The C-N stretching vibration is typically observed in the 1000-1200 cm-1 region. The "fingerprint region" (below 1500 cm-1) will contain a complex pattern of absorptions that is unique to the molecule.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. The symmetric C-C bond vibrations of the alkyl backbone would be prominent in the Raman spectrum.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm-1) | Expected Raman Frequency (cm-1) |

| N-H Stretch | 3300 - 3500 (weak to medium) | Weak |

| C-H Stretch (sp3) | 2850 - 3000 (strong) | Strong |

| C-H Bend | 1350 - 1480 (medium) | Medium |

| C-N Stretch | 1000 - 1200 (medium) | Medium |

| C-C Stretch | 800 - 1200 (weak) | Strong |

X-ray Crystallography of Amine Derivatives or Metal Complexes (if suitable crystalline forms are obtained).bldpharm.com

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of a simple amine like this compound can be challenging due to its low melting point and high conformational flexibility, it is often possible to form crystalline derivatives.

The formation of a salt with a suitable acid (e.g., hydrochloride or tartrate) can induce crystallization. Alternatively, coordination complexes with metal ions can also yield well-ordered crystals. The resulting crystal structure would provide accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry established by NMR and other techniques. To date, no publically available crystal structures have been reported for this compound or its simple derivatives.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Characterization of Radical Species in Reaction Mechanisms

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, stands as a powerful and indispensable analytical technique for the direct detection and characterization of paramagnetic species, including the transient radical intermediates that can form during chemical reactions involving this compound. bruker.com This method is uniquely sensitive to species with unpaired electrons, such as aminyl radicals and amine radical cations, which are often key to elucidating reaction pathways. u-tokyo.ac.jpbeilstein-journals.org

In the context of this compound, a secondary aliphatic amine, reaction mechanisms such as oxidation, photolysis, or radiolysis can lead to the formation of nitrogen-centered radicals. researchgate.netresearchgate.net One-electron oxidation, for instance, can generate the corresponding amine radical cation. These radical species are typically short-lived and present in low concentrations, making their characterization by other analytical methods challenging. EPR spectroscopy, however, offers the necessary sensitivity and specificity to identify and quantify these reactive intermediates. bruker.comrsc.org

The fundamental principle of EPR spectroscopy involves the absorption of microwave radiation by an unpaired electron in the presence of a strong, static magnetic field. The analysis of the resulting EPR spectrum provides a wealth of information about the electronic and molecular structure of the radical species. Key parameters derived from an EPR spectrum include the g-value and hyperfine coupling constants. The g-value is a dimensionless parameter that is characteristic of the radical and its electronic environment. For organic radicals, g-values are typically close to that of a free electron (approximately 2.0023). u-tokyo.ac.jp

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby atomic nuclei (e.g., ¹⁴N, ¹H). This interaction splits the EPR signal into a multiplet pattern, and the magnitude of this splitting is the hyperfine coupling constant (hfcc or a). The pattern and magnitude of these splittings provide a detailed "fingerprint" of the radical, allowing for the determination of the distribution of the unpaired electron density (spin density) within the molecule. This information is crucial for identifying the specific radical species and understanding its structure. nih.govresearchgate.net

For the radical cation derived from an aliphatic amine, significant hyperfine coupling is typically observed with the nitrogen nucleus and with the protons on the carbons alpha to the nitrogen atom. beilstein-journals.orgnih.gov In the case of the aminyl radical formed by the homolytic cleavage of the N-H bond of this compound, the EPR spectrum would be expected to be dominated by a large hyperfine coupling to the ¹⁴N nucleus and smaller couplings to the protons on the adjacent propyl and 3-methylpentan-2-yl groups.

Table 1: Typical EPR Hyperfine Coupling Constants for Aliphatic Amine Radicals

| Radical Type | Interacting Nucleus | Typical Hyperfine Coupling Constant (Gauss) |

| Amine Radical Cation (R₂NH⁺•) | ¹⁴N | 18 - 22 |

| α-¹H | 20 - 30 | |

| β-¹H | Variable, generally smaller | |

| Aminyl Radical (R₂N•) | ¹⁴N | 13 - 16 |

| α-¹H | 10 - 15 | |

| β-¹H | Variable, often unresolved |

Note: These are generalized values and can vary depending on the specific molecular structure, solvent, and temperature.

Researchers can utilize spin trapping techniques in conjunction with EPR to study highly reactive, short-lived radicals. rsc.orgacs.org This involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable, persistent radical adduct. The EPR spectrum of this adduct can then be more easily measured and analyzed to infer the structure of the original, short-lived radical. For instance, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a common spin trap used to detect and identify radical intermediates. rsc.orgacs.org

Integration of 3 Methylpentan 2 Yl Propyl Amine into Advanced Materials Science and Sustainable Technologies

Utilization in Polymer Science: N-Vinylation and Polymerization Studies of Secondary Amine Derivatives

The synthesis of polymers from secondary amines often involves a key initial step: N-vinylation. This process introduces a vinyl group onto the nitrogen atom, creating a monomer that can undergo polymerization. While direct polymerization of secondary amine-bearing monomers can be challenging, N-vinylation provides a versatile route to functional polymers. nih.govmdpi.com

N-Vinylation of Secondary Amines: A prominent method for the N-vinylation of secondary amines utilizes calcium carbide as a solid, easy-to-handle source of acetylene. mdpi.com This approach has been successfully applied to a variety of secondary amines, including carbazoles, indoles, and diarylamines, to produce their N-vinyl derivatives in good yields. nih.govmdpi.com The reaction is typically mediated by a base like potassium hydroxide (B78521) (KOH) and may be enhanced by additives such as potassium fluoride (B91410) (KF). mdpi.com Given its secondary amine structure, (3-Methylpentan-2-yl)(propyl)amine is a prime candidate for this type of transformation.

The general reaction is as follows: R₂NH + C₂H₂ → R₂N-CH=CH₂

Polymerization of N-Vinyl Monomers: Once the N-vinyl derivative is synthesized, it can be polymerized through methods like free-radical or cationic polymerization. nih.govmdpi.com For instance, N-vinylcarbazole, derived from the secondary amine carbazole, has been used to create both linear and cross-linked polymers. mdpi.com These polymers, such as poly(N-vinylcarbazole), are known for their photoconductive and charge-transporting properties. mdpi.com

Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer precise control over the synthesis of polymers bearing free secondary amine groups. researchgate.net Although the basicity of the amine can sometimes interfere with the RAFT agent, studies on monomers like 2,2,6,6-tetramethylpiperidin-4-yl methacrylate (B99206) (TMPMA) show that controlled polymerization is achievable, yielding well-defined polymers. researchgate.net Such controlled methods are crucial for creating block copolymers and other advanced polymer architectures. itu.edu.tr The polymerization of a vinylated derivative of this compound could potentially be controlled using similar RAFT techniques, opening pathways to novel block copolymers with functional amine blocks.

Applications as Components in Functional Materials (e.g., Sensors, Graphene Derivatives)

The amine functional group is highly effective for modifying the surfaces of materials like graphene, leading to new functionalities for applications in sensors and electronics. mdpi.comrsc.org The chiral nature of this compound adds another dimension, enabling the creation of chiral functional materials.

Amine-Functionalized Graphene: Graphene oxide (GO) can be readily functionalized with amines through microwave-assisted reactions, which covalently attach the amine groups to the graphene sheet. rsc.org This process significantly enhances the electrochemical properties of GO, making the resulting materials suitable for use in supercapacitors. rsc.org Aminated graphene is also a promising material for gas and biosensors, as the amine groups can alter the electronic structure and conductivity of graphene in response to specific analytes. mdpi.com

Chiral Graphene Hybrid Materials: Chirality is a critical feature in many biological and chemical systems. rsc.org Attaching chiral molecules, such as amino acids or chiral amines like this compound, to graphene or GO can induce chirality in the resulting hybrid material. rsc.orgnih.gov For example, l-proline (B1679175) has been loaded onto GO sheets to create a chiral catalyst for asymmetric aldol (B89426) reactions. nih.gov Similarly, cysteine has been covalently attached to graphene quantum dots (GQDs), causing the flexible graphene sheets to buckle helically and exhibit distinct chiroptical properties. acs.org

The introduction of this compound onto a graphene surface could create a novel chiral hybrid material. Such materials have potential applications in:

Chiral Sensing: Differentiating between the enantiomers of other chiral molecules.

Asymmetric Catalysis: Acting as a heterogeneous catalyst for stereoselective reactions.

Optoelectronics: Developing materials for circularly polarized light detection and emission. acs.org

Role in Carbon Capture and Utilization Technologies

Amine-based materials are central to technologies aimed at mitigating CO₂ emissions. researchgate.net Secondary amines like this compound are particularly relevant due to their reactivity with CO₂.

Solid amine sorbents are a promising alternative to traditional energy-intensive aqueous amine solutions for capturing CO₂. researchgate.netwikipedia.org These materials typically consist of a porous support (e.g., silica (B1680970), alumina) impregnated or grafted with amine molecules. researchgate.netnih.gov

Mechanism of CO₂ Capture: Primary and secondary amines react with CO₂ to form carbamate (B1207046) species. mdpi.comacs.org This chemical adsorption allows for high selectivity and efficiency, even at the low CO₂ concentrations found in ambient air (Direct Air Capture, DAC). nih.govnih.govscilit.com The general reaction for a secondary amine is: 2 R₂NH + CO₂ ⇌ R₂NCOO⁻ + R₂NH₂⁺

The performance of these sorbents depends on factors like amine loading, temperature, and the presence of moisture. nih.gov For example, studies on tetraethylenepentamine (B85490) (TEPA)-impregnated alumina (B75360) have shown high CO₂ uptake capacities. nih.gov

| Sorbent (Amine on γ-Al₂O₃) | Amine Loading (wt %) | Temperature (°C) | CO₂ Capacity (mmol CO₂/g sorbent) |

|---|---|---|---|

| PEI | 40 | 25 | 0.9 |

| TEPA | 20 | 25 | 1.2 |

| TEPA | 40 | 25 | 1.8 |

| TEPA | 20 | -20 | 1.1 |

| TEPA | 40 | -20 | 1.6 |

As a secondary amine, this compound could be immobilized on a solid support to create a sorbent for CO₂ capture. Its specific molecular structure and basicity would influence its adsorption capacity and regeneration energy requirements.

Integrating CO₂ capture with electrochemical conversion is an emerging strategy that avoids the energy penalty of thermal regeneration. nih.govmit.edu In these systems, CO₂ is first captured by an amine, and the resulting amine-CO₂ adduct is then electrochemically reduced to valuable products like carbon monoxide (CO) or formate. nih.govresearchgate.net

The role of the amine in this process is multifaceted. It acts as a capture agent and can also function as a buffer to maintain the local pH at the electrode surface. nih.gov The protonated amine (R₂NH₂⁺) can serve as a proton source, which can influence the reaction pathway and suppress competing reactions like the hydrogen evolution reaction (HER). nih.gov Research has shown that the choice of amine and other electrolyte components is crucial for the efficiency and selectivity of the CO₂ reduction. bohrium.com The specific properties of this compound, including its pKa and stability in an electrochemical environment, would determine its suitability as a modifier in an integrated capture-conversion system.

Development of Novel Hybrid Materials Incorporating Chiral Amines for Specific Functions

The synthesis of hybrid materials that combine the properties of organic chiral molecules with inorganic frameworks is a rapidly advancing field. aps.org Chiral amines are essential building blocks in this area, used to impart chirality and create materials with tailored functions for catalysis, separation, and optics. researchgate.netsigmaaldrich.comcuni.cz

Examples of Chiral Hybrid Materials:

Catalysis: Chiral amines have been combined with polyoxometalates to create highly efficient and recoverable catalysts for asymmetric enamine catalysis. nih.gov Immobilizing chiral catalysts on solid supports like mesoporous silica simplifies recovery and improves the sustainability of the catalytic process. cuni.cz

Chiroptoelectronics: Chiral organic ligands, including amines, have been used to create chiral perovskite quantum dots and other hybrid semiconductors. acs.orgaps.org These materials exhibit chiroptical properties, such as circularly polarized luminescence, which are desirable for next-generation displays and spintronic devices. The chirality is transferred from the organic molecule to the inorganic framework, sometimes amplified by strain within the material's lattice. aps.org

As a readily available chiral building block, this compound could be incorporated into various inorganic or polymeric matrices. Its two stereocenters could lead to complex and well-defined three-dimensional structures, making it a valuable component for creating novel functional hybrid materials for asymmetric synthesis and advanced optical applications.

Environmental Chemical Research on the Degradation and Biotransformation of 3 Methylpentan 2 Yl Propyl Amine Analogues

Pathways of Chemical Degradation in Environmental Contexts

Chemical degradation processes, driven by factors such as oxidation and temperature, play a vital role in the transformation of secondary alkyl amines in the environment.

The oxidative degradation of amines is a key transformation pathway in environmental systems. The initial step in this process involves the formation of an amine radical. oup.com This can occur through two primary mechanisms: the abstraction of an electron from the lone pair on the nitrogen atom, or the abstraction of a hydrogen atom from the carbon atom alpha or beta to the nitrogen. oup.com Following the formation of the radical, a nitrogen-carbon scission step can occur, leading to the formation of various degradation products, including ammonia, aldehydes, and other amines. oup.com

Several structural features influence the stability of amines against oxidative degradation. Steric hindrance around the nitrogen atom can impede the initial radical formation, thereby increasing the compound's stability. researchgate.net For instance, amines with branched alkyl groups, such as 2-amino-2-methyl-propanol (AMP), have demonstrated greater resistance to oxidation compared to less hindered amines like monoethanolamine (MEA). researchgate.net The length of the alkyl chain also plays a role; longer alkyl chains in multi-alkylamines have been shown to decrease the rate of both degradation and ammonia emissions. oup.comresearchgate.net Conversely, the presence of multiple amino groups can provide additional reactive sites for radical formation, increasing the degradation rate. oup.comresearchgate.net Dissolved metals, which may be present in industrial wastewater or natural water systems, can also contribute to greater rates of amine oxidation. researchgate.net

Table 1: Factors Influencing Oxidative Degradation of Secondary Alkyl Amines

| Structural/Environmental Factor | Effect on Degradation Rate | Rationale |

|---|---|---|

| Steric Hindrance | Decreases | Hinders the formation of amine radicals. researchgate.netresearchgate.net |

| Alkyl Chain Length | Decreases (in multi-alkylamines) | Reduces reactivity and subsequent ammonia emissions. oup.comresearchgate.net |

| Number of Amino Groups | Increases | Provides more reactive sites for free radical formation. oup.comresearchgate.net |

| Presence of Dissolved Metals | Increases | Catalyzes oxidation reactions. researchgate.net |

Thermal degradation is another significant abiotic pathway for amine transformation, particularly relevant in high-temperature environments such as industrial stripper units or sunlit surface waters. aip.orguky.edu The rate of thermal degradation is highly dependent on temperature, with higher temperatures leading to increased degradation. aip.orgnih.gov

In the presence of carbon dioxide (CO₂), the thermal degradation of primary and secondary amines often begins with the formation of a carbamate (B1207046). aip.org This intermediate can then undergo further reactions, such as polymerization, to form higher molecular weight products. aip.orgnih.gov This pathway is particularly significant under conditions of high CO₂ loading. aip.orgnih.gov For tertiary amines, which lack a hydrogen atom on the nitrogen, carbamate formation is not possible, and they tend to be more resistant to this specific degradation pathway. researchgate.netuky.edu

The composition of the solvent matrix also affects thermal stability. Studies on monoethanolamine (MEA) have shown that replacing water with certain organic diluents can lead to higher rates of thermal degradation. nih.gov Without the presence of CO₂, thermal decomposition of amines is generally considered negligible at typical environmental temperatures and even at temperatures up to 200°C. aip.orgnih.gov

Common products resulting from the thermal degradation of alkanolamines include cyclic compounds like oxazolidinones and ureas, which are formed from primary and secondary ethanolamines at temperatures between 100-130°C. researchgate.net

Microbial Biodegradation of Alkyl Amines in Diverse Environmental Systems

Microorganisms are crucial in the breakdown of alkyl amines in soil, water, and wastewater treatment systems. Both anaerobic and aerobic pathways contribute to the mineralization of these compounds.

The biodegradation of alkylamines can occur in anoxic environments like sediments, soils, and wastewater treatment plants. oup.com Denitrifying bacteria, in particular, have been shown to degrade long-chain alkylamines. For example, a strain of Pseudomonas stutzeri isolated from soil and activated sludge was capable of using primary fatty amines (with alkyl chains from C₄ to C₁₈) as the sole source of carbon, energy, and nitrogen under denitrifying conditions, leading to their complete mineralization. oup.comnih.gov

The proposed anaerobic degradation pathway in P. stutzeri is similar to aerobic pathways and starts with the oxidation of the alkylamine to an aldehyde. oup.com This is followed by the oxidation of the aldehyde to the corresponding fatty acid. The fatty acid then enters the β-oxidation cycle for complete breakdown. oup.com The process is coupled to the reduction of nitrate to nitrite. oup.comnih.gov The activity of key enzymes in this pathway, such as amine dehydrogenase and aldehyde dehydrogenase, is induced by the presence of the alkylamine substrate. oup.com Microbial consortia can enhance the degradation process. For instance, co-cultivating P. stutzeri with a complete denitrifier, Castellaniella defragens, resulted in slightly faster degradation of alkylamines. nih.gov

Aerobic biodegradation of alkylamines has been extensively studied, and various specialized microorganisms capable of utilizing these compounds have been isolated. oup.com Bacteria such as Pseudomonas sp. and Rhodococcus erythropolis can degrade primary long-chain alkylamines. nih.govoup.com A Pseudomonas strain (BERT), isolated from activated sludge, was found to use primary alkylamines with chain lengths from C₃ to C₁₈ as its sole source of nitrogen, carbon, and energy, with a preference for chains between C₈ and C₁₄. nih.gov

The aerobic degradation pathway typically initiates with the cleavage of the C-N bond, a reaction mediated by an alkylamine dehydrogenase. nih.gov This step yields an alkanal and ammonium (B1175870). The alkanal is subsequently oxidized by an alkanal dehydrogenase to the corresponding fatty acid, which can then be further metabolized by the cell. nih.gov The ability of microorganisms to completely mineralize alkylamines is important for their removal in biological wastewater treatment systems, thereby preventing their release into the environment where they can be toxic to aquatic organisms. nih.gov

Table 2: Microorganisms Involved in Alkyl Amine Biodegradation

| Microorganism | Degradation Condition | Pathway | Key Enzymes |

|---|---|---|---|

| Pseudomonas stutzeri | Anaerobic (Denitrifying) | Alkylamine → Aldehyde → Fatty Acid → β-oxidation. oup.com | Amine dehydrogenase, Aldehyde dehydrogenase. oup.com |

| Pseudomonas sp. | Aerobic | C-N bond cleavage → Alkanal + Ammonium → Fatty Acid. nih.gov | Alkylamine dehydrogenase, Alkanal dehydrogenase. nih.gov |

| Rhodococcus erythropolis | Aerobic | Degradation of primary long-chain alkylamines. oup.com | Not specified |

| Paenarthrobacter sp. | Aerobic | Degradation of alicyclic amines (e.g., cyclohexylamine). iwaponline.com | Not specified |

Atmospheric Chemistry and Environmental Fate Modeling of Volatile Amine Species

Volatile secondary amines and their analogues can be emitted into the atmosphere from various anthropogenic sources, including industrial processes and automobile emissions. mdpi.com Once in the atmosphere, they are subject to rapid chemical transformations that influence air quality and aerosol formation.

Gas-phase amines are oxidized very quickly by hydroxyl (OH) radicals, a process initiated by H-abstraction. researchgate.net They can also react with other atmospheric oxidants like ozone (O₃) and nitrate radicals (NO₃). researchgate.net These reactions lead to the formation of semi-volatile and non-volatile products such as imines, amides, nitroamines, and nitrosamines. researchgate.net These products can then condense or partition into the particle phase, contributing significantly to the formation and growth of secondary organic aerosols (SOA). mdpi.comresearchgate.netresearchgate.net Secondary amines like dimethylamine and diethylamine are considered potent nucleating agents. mdpi.com The atmospheric lifetimes of alkylamines are relatively short due to these rapid oxidation processes, typically on the order of hours. researchgate.net

Table 3: Atmospheric Lifetimes of Selected Volatile Amines with OH Radicals

| Amine | Typical Lifetime |

|---|---|

| Methylamine | <16 hours |

| Ethylamine | ~11 hours |

| Dimethylamine (DMA) | 4.3 hours |

| Diethylamine (DEA) | 2.3 - 3.4 hours |

| Trimethylamine (TMA) | 4.6 - 7 hours |

| Triethylamine (TEA) | 3 hours |

(Source: researchgate.net)

Environmental fate models are quantitative tools used to predict the distribution, transport, and transformation of chemicals released into the environment. up.ptresearchgate.net These models are typically structured as mass balance equations that compartmentalize the environment into defined units such as air, water, soil, and sediment. up.pt To build a model, one must define the spatial and temporal scales, quantify emission sources, and describe the mathematical expressions for transport (advection, diffusion) and transformation (degradation) processes. up.pt For volatile amines, these models would incorporate their partitioning behavior, rates of atmospheric oxidation, and deposition from the atmosphere into terrestrial and aquatic systems. By integrating data on chemical properties and environmental conditions, these models can estimate exposure concentrations in different media, providing essential information for risk assessment. up.ptrsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (3-Methylpentan-2-yl)(propyl)amine, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination or alkylation of primary amines. For reductive amination, combine 3-methylpentan-2-one with propylamine in the presence of a reducing agent (e.g., NaBH₃CN) under inert conditions. Reaction parameters such as solvent polarity (e.g., methanol vs. THF), temperature (optimized at 50–70°C), and pH (weakly acidic) significantly affect yield. Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient is recommended. Monitor reaction progress using TLC or GC-MS .

Q. Which spectroscopic techniques are optimal for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : Use ¹H and ¹³C NMR to identify amine protons (δ 1.0–3.0 ppm) and branching in the 3-methylpentan-2-yl group. HSQC spectra (as in ) can resolve coupling patterns for stereochemical analysis.

- IR : Confirm N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₉H₂₁N, calc. 143.1674).

- X-ray Crystallography : For absolute stereochemistry, grow single crystals in nonpolar solvents (e.g., hexane) at low temperatures .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- GHS Classification : Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with water for 10–15 minutes. Avoid inducing vomiting if ingested—seek immediate medical attention .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP from ) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, ionization potentials, and electrostatic potential maps. Validate results against experimental UV-Vis spectra and ionization data. For thermochemical accuracy, include exact-exchange corrections (e.g., Becke’s 1993 method) to reduce deviations below 3 kcal/mol .

Q. What experimental designs can elucidate the compound’s biological activity, such as receptor binding or enzyme inhibition?

- Methodological Answer :

- In Vitro Assays : Screen for adrenergic receptor binding using radiolabeled ligands (e.g., ³H-dihydroalprenolol). Compare affinity (IC₅₀) to known agonists like amphetamine ().

- Molecular Docking : Use AutoDock Vina to model interactions with dopamine D2 receptors. Parameterize force fields using partial charges from DFT calculations.

- Metabolic Stability : Assess hepatic clearance via microsomal incubation (e.g., human liver microsomes) and LC-MS quantification .

Q. How can structural isomerism in this compound be resolved, and what analytical strategies distinguish between stereoisomers?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak IA column with a hexane/isopropanol mobile phase to separate enantiomers.

- Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-simulated VCD spectra to assign absolute configurations.

- Dynamic NMR : Detect rotameric equilibria at low temperatures (−90°C) in CD₂Cl₂ .

Q. How should researchers address contradictions in reported physicochemical data (e.g., logP, pKa) for this compound?

- Methodological Answer :

- Meta-Analysis : Compile data from peer-reviewed studies (avoiding non-academic sources like BenchChem) and apply QSAR models to identify outliers.

- Experimental Replication : Measure logP via shake-flask method (octanol/water) under standardized pH (7.4) and temperature (25°C). Validate pKa using potentiometric titration with a glass electrode.

- Computational Cross-Validation : Compare results from multiple DFT functionals (e.g., B3LYP vs. M06-2X) to assess methodological bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.